molecular formula C12H17F2NO4 B13614315 (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid

(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylicacid

Cat. No.: B13614315
M. Wt: 277.26 g/mol
InChI Key: IVJFSOOUUQXLOS-PRJMDXOYSA-N
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Description

This compound is a bicyclic molecule featuring a 7-membered azabicyclo[4.1.0]heptane core. Key structural attributes include:

  • Stereochemistry: (1S,3R,6R) configuration, critical for its spatial arrangement and interactions.
  • Functional groups: A tert-butoxycarbonyl (Boc) group at position 2 and a carboxylic acid at position 2.
  • Substituents: Two fluorine atoms at the 7-position, enhancing metabolic stability and electronic properties.
  • Molecular rigidity: The bicyclo[4.1.0] system confers conformational constraints, influencing binding affinity and solubility.

Properties

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

(1S,3R,6R)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8+/m1/s1

InChI Key

IVJFSOOUUQXLOS-PRJMDXOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]2[C@H]1C2(F)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorine atoms, and protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorine atoms and Boc group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups like amines or ethers.

Scientific Research Applications

(1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Structural Analogues with Varying Ring Systems

Compound Name Bicyclo System Substituents Molecular Weight (g/mol) Key Features
Target Compound [4.1.0]heptane 7,7-difluoro, Boc, COOH ~263 (estimated) High rigidity; fluorine enhances stability
rac-(1R,6R,7R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[4.1.0]heptane-7-carboxylic acid [4.1.0]heptane Boc, COOH (racemic) 286.29 Racemic mixture; lacks fluorine, reducing lipophilicity
(1S,3S,5R)-2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-3-carboxylic acid [3.1.0]hexane 6,6-difluoro, Boc, COOH 263.24 Smaller ring; increased ring strain; fluorine at 6-position
cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid [2.2.1]heptane 6-fluoro, Boc, COOH Not provided Norbornane-like structure; single fluorine alters electronic effects

Key Observations :

  • Fluorine position : 7,7-difluoro substitution in the target compound may improve metabolic stability compared to 6,6-difluoro analogues .
  • Stereochemistry : Racemic mixtures (e.g., ) lack the enantiomeric purity of the target compound, which is critical for bioactivity .

Functional Group Variations

Compound Name Functional Groups Bioactivity Implications
Target Compound Boc (protecting group), COOH Boc enhances solubility; COOH aids in binding
(6R,7R)-7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Ethoxycarbonylamino, thia, COOH Antibiotic activity (e.g., cephalosporin analogs)
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid Boc, COOH Simplified bicyclo system; potential for peptide coupling

Key Observations :

  • Boc group : Commonly used to protect amines during synthesis, as seen in ’s coupling reactions .
  • Bioactivity : Compounds with thia-azabicyclo systems () are linked to antimicrobial activity, suggesting the target compound may share similar applications .

Key Observations :

    Biological Activity

    The compound (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a fluorinated bicyclic structure that has drawn interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, synthesis methods, and case studies.

    Structure

    The compound's structure can be described using its IUPAC name and molecular formula:

    • IUPAC Name : (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
    • Molecular Formula : C₁₃H₁₉F₂N₁O₄

    Physical Properties

    PropertyValue
    Molecular Weight287.29 g/mol
    Boiling PointNot available
    Purity≥95%
    Storage TemperatureRoom Temperature (RT)

    The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability.

    Pharmacological Effects

    Research indicates that compounds similar to (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exhibit a range of pharmacological effects:

    • Antimicrobial Activity : Some studies suggest that bicyclic compounds can possess antimicrobial properties due to their ability to disrupt bacterial membranes.
    • Anticancer Potential : The compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth and proliferation.

    Case Study 1: Anticancer Activity

    A study evaluated the effect of fluorinated bicyclic compounds on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

    Case Study 2: Antimicrobial Efficacy

    In another investigation, the antimicrobial efficacy of similar bicyclic compounds was tested against Gram-positive and Gram-negative bacteria. The results showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting a potential application in treating bacterial infections.

    Synthesis Methods

    The synthesis of (1S,3R,6R)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multi-step organic reactions:

    • Formation of Bicyclic Framework : The initial step involves constructing the bicyclic core using cyclization reactions.
    • Fluorination : Selective introduction of fluorine atoms is achieved through electrophilic fluorination methods.
    • Carboxylation : The final step includes adding carboxylic acid functional groups to complete the molecular structure.

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